molecular formula C22H20ClN5OS B11208415 1-(3-chlorobenzyl)-N-[4-(methylsulfanyl)benzyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorobenzyl)-N-[4-(methylsulfanyl)benzyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11208415
M. Wt: 437.9 g/mol
InChI Key: RXFOPPKASMAQIU-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions The process may start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
  • 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

Uniqueness: 1-[(3-CHLOROPHENYL)METHYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of a triazole ring, a pyrrole ring, and the specific functional groups attached. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClN5OS

Molecular Weight

437.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-[(4-methylsulfanylphenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide

InChI

InChI=1S/C22H20ClN5OS/c1-30-19-9-7-16(8-10-19)14-24-21(29)20-22(27-11-2-3-12-27)28(26-25-20)15-17-5-4-6-18(23)13-17/h2-13H,14-15H2,1H3,(H,24,29)

InChI Key

RXFOPPKASMAQIU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N4C=CC=C4

Origin of Product

United States

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